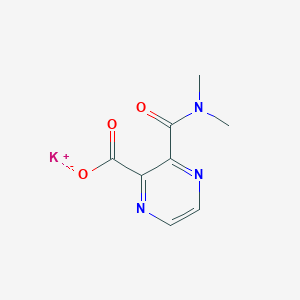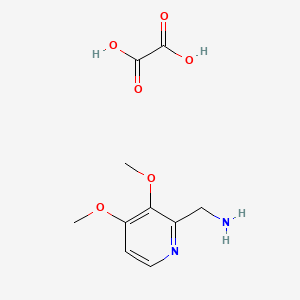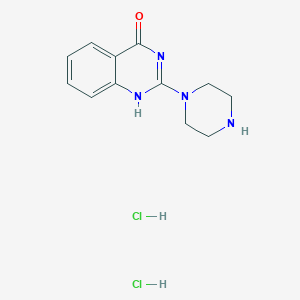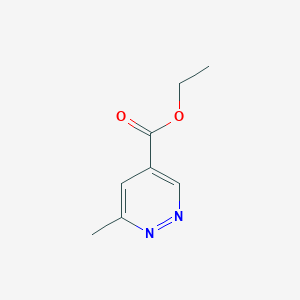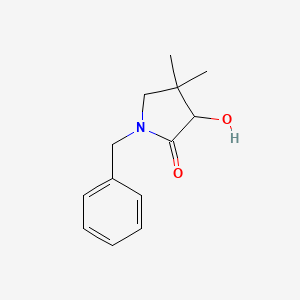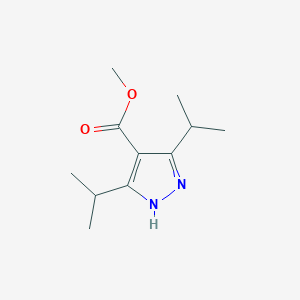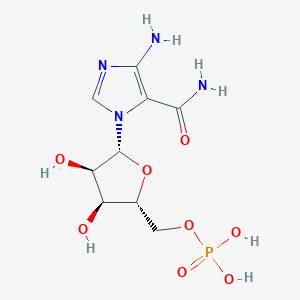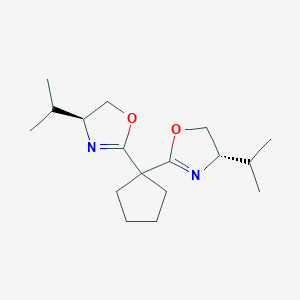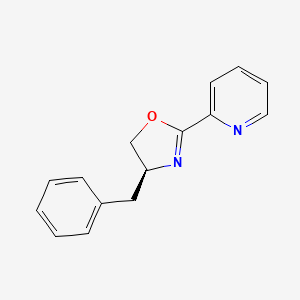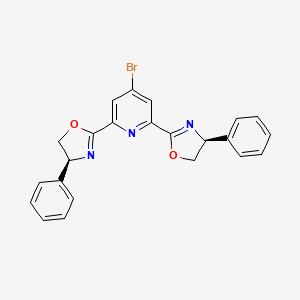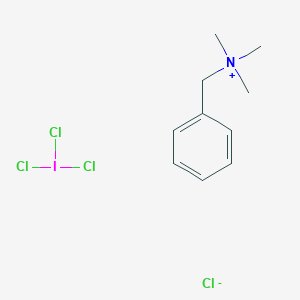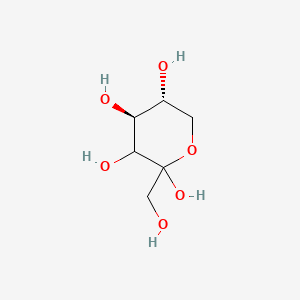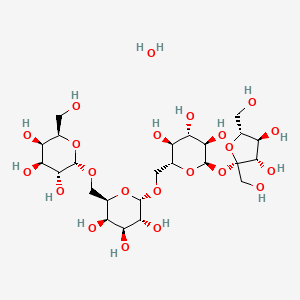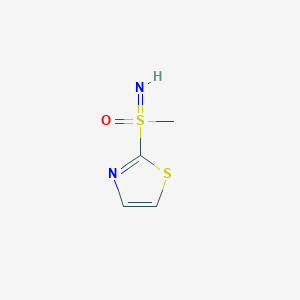
S-Methyl-S-(2-thiazyl) sulfoximine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl-S-(2-thiazyl) sulfoximine is a chemical compound with the molecular formula C4H6N2OS2 and a molecular weight of 162.23 g/mol . It is characterized by the presence of a sulfoximine group attached to a thiazole ring, making it a unique and versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-S-(2-thiazyl) sulfoximine typically involves the reaction of thiazole derivatives with sulfoximine precursors under controlled conditions. One common method includes the use of sodium azide and acetonitrile as reagents, followed by purification steps to isolate the desired product . The reaction conditions often require precise temperature control and the use of solvents like dichloromethane and chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This process includes the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
S-Methyl-S-(2-thiazyl) sulfoximine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the sulfoximine group to corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives, which can be further utilized in various chemical and industrial applications .
Scientific Research Applications
S-Methyl-S-(2-thiazyl) sulfoximine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-Methyl-S-(2-thiazyl) sulfoximine involves its interaction with specific molecular targets and pathways. The sulfoximine group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical processes. The thiazole ring provides additional sites for interaction with biological molecules, enhancing its overall activity .
Comparison with Similar Compounds
Similar Compounds
- S-Methyl-S-(2-thiazyl) sulfone
- S-Methyl-S-(2-thiazyl) sulfoxide
- S-Methyl-S-(2-thiazyl) sulfonamide
Uniqueness
S-Methyl-S-(2-thiazyl) sulfoximine is unique due to the presence of the sulfoximine group, which imparts distinct chemical and biological properties compared to its analogs. The combination of the thiazole ring and the sulfoximine group makes it a versatile compound with a wide range of applications in various fields .
Properties
IUPAC Name |
imino-methyl-oxo-(1,3-thiazol-2-yl)-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-9(5,7)4-6-2-3-8-4/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCGDRSRLDZOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
